

(2E)-4-Methoxy-2-butenoic Acid IUPAC name and structure.

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Compound of Interest

Compound Name: (2E)-4-Methoxy-2-butenoic Acid

Cat. No.: B032713

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A Technical Guide to (2E)-4-Methoxy-2-butenoic Acid

This technical guide provides a comprehensive overview of **(2E)-4-Methoxy-2-butenoic acid**, including its chemical identity, physicochemical properties, synthesis, and key applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Structure

The compound with the common name **(2E)-4-Methoxy-2-butenoic Acid** has the systematically assigned IUPAC Name: (E)-4-methoxybut-2-enoic acid.^[1] This name delineates its chemical structure: a four-carbon butenoic acid backbone with a carboxylic acid group at position 1. A double bond is present between carbons 2 and 3 in the trans or (E)-configuration, and a methoxy group (-OCH₃) is attached to carbon 4.

The chemical structure is as follows:

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of **(2E)-4-Methoxy-2-butenoic Acid** is presented in the table below. This data is essential for understanding its behavior in various experimental settings.

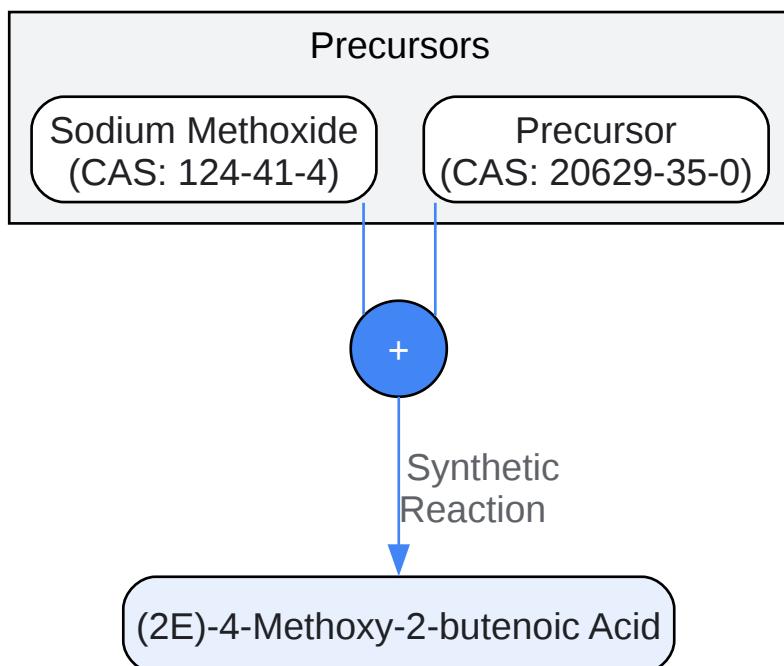
Property	Value	Source(s)
CAS Number	63968-74-1	[1] [2] [3] [4] [5]
Molecular Formula	C ₅ H ₈ O ₃	[1] [2] [3]
Molecular Weight	116.11 g/mol	[1] [2]
Melting Point	66-67 °C	[6] [7]
Boiling Point (Predicted)	248.3 ± 23.0 °C	[6] [7]
Density (Predicted)	1.098 ± 0.06 g/cm ³	[6]
pKa (Predicted)	4.37 ± 0.10	[2] [6]
Canonical SMILES	COCC=CC(=O)O	[2]
InChIKey	ZOJKRWXDNYZASL- NSCUHMMNSA-N	[1] [2]

Synthesis and Applications

(2E)-4-Methoxy-2-butenoic acid is recognized as a useful research chemical.[\[4\]](#) Its primary application lies in synthetic organic chemistry, particularly as a protecting group for hydroxyl moieties.

General Synthesis Approach

While specific, detailed experimental protocols for the synthesis of **(2E)-4-Methoxy-2-butenoic acid** are not readily available in the provided search results, a general synthetic pathway can be inferred. The synthesis of α,β-unsaturated carboxylic acids can often be achieved through methods like the aldol condensation. For instance, the synthesis of related 4-oxo-2-butenoic acids has been accomplished via a microwave-assisted aldol condensation between methyl ketone derivatives and glyoxylic acid. A documented synthesis route for **(2E)-4-Methoxy-2-butenoic acid** lists the precursors as compounds with CAS numbers 124-41-4 (Sodium methoxide) and 20629-35-0.[\[8\]](#)



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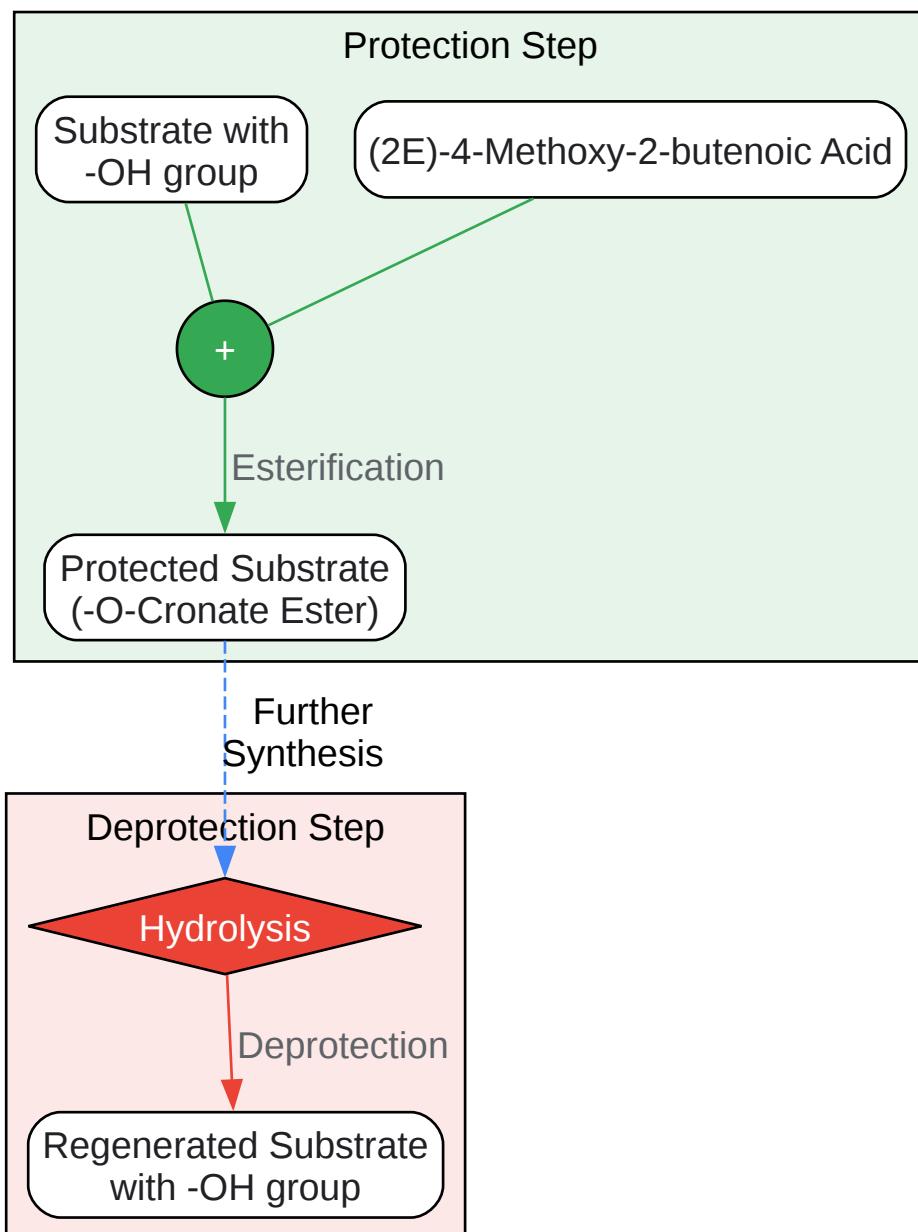
A generalized synthesis workflow for **(2E)-4-Methoxy-2-butenoic Acid**.

Application as a Hydroxyl Protecting Group

(2E)-4-Methoxy-2-butenoic Acid is utilized for the protection of hydroxy groups in molecules by forming esters.^{[1][2][4][5]} This is a common strategy in multi-step organic synthesis to prevent the reactive hydroxyl group from interfering with reactions targeting other parts of the molecule.

Experimental Protocol Principle:

The protection of a hydroxyl group (-OH) using **(2E)-4-Methoxy-2-butenoic Acid** involves an esterification reaction. Typically, the alcohol is reacted with the carboxylic acid in the presence of an acid catalyst or using a coupling agent (like DCC) to facilitate the formation of the ester bond. This reaction yields the protected alcohol, where the hydroxyl group is masked as a (2E)-4-methoxy-2-butenoate ester. This ester is stable under various reaction conditions but can be selectively cleaved (deprotected) later to regenerate the free hydroxyl group, often through acid- or base-catalyzed hydrolysis.

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Logical workflow of hydroxyl group protection and deprotection.

Safety and Handling

This compound is classified as an irritant. Hazard statements indicate that it causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when

handling this chemical. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

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